1-(3-Bromopropyl)-4-chloro-2-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-4-chloro-2-(trifluoromethylthio)benzene is an organic compound with a complex structure that includes bromine, chlorine, and trifluoromethylthio groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-4-chloro-2-(trifluoromethylthio)benzene typically involves the bromination of a suitable precursor, followed by chlorination and the introduction of the trifluoromethylthio group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing advanced equipment to control reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-4-chloro-2-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Catalysts: Such as palladium or nickel for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
1-(3-Bromopropyl)-4-chloro-2-(trifluoromethylthio)benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-4-chloro-2-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The presence of bromine, chlorine, and trifluoromethylthio groups can influence its reactivity and binding affinity with various biomolecules, leading to potential biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene
- 1-Bromo-3,5-bis(trifluoromethyl)benzene
- 1-Bromo-2-(trifluoromethoxy)benzene
Uniqueness
1-(3-Bromopropyl)-4-chloro-2-(trifluoromethylthio)benzene is unique due to the combination of bromine, chlorine, and trifluoromethylthio groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H9BrClF3S |
---|---|
Molecular Weight |
333.60 g/mol |
IUPAC Name |
1-(3-bromopropyl)-4-chloro-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9BrClF3S/c11-5-1-2-7-3-4-8(12)6-9(7)16-10(13,14)15/h3-4,6H,1-2,5H2 |
InChI Key |
VIZXISRXFOXDGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)SC(F)(F)F)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.